Cy5-PEG2-exo-BCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-PEG2-exo-BCN is a dye derivative of Cyanine 5 (Cy5) that incorporates two polyethylene glycol (PEG) units and features the hydrophilic bidentate macrocyclic ligand BCN. This compound is utilized in the synthesis of macrocyclic complexes and participates in click chemistry reactions with azide-bearing molecules to form stable triazoles without the need for catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods
The industrial production of Cy5-PEG2-exo-BCN involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high purity and yield of the final product, which is essential for its applications in scientific research .
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG2-exo-BCN undergoes various chemical reactions, including:
Click Chemistry Reactions: Reacts with azide-bearing molecules to form stable triazoles without the need for catalysts.
Substitution Reactions: The PEG units and BCN ligand can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Azide-bearing Molecules: Used in click chemistry reactions to form triazoles.
Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and water are commonly used solvents.
Major Products Formed
Stable Triazoles: Formed from click chemistry reactions with azide-bearing molecules.
Scientific Research Applications
Cy5-PEG2-exo-BCN has a wide range of applications in scientific research, including:
Mechanism of Action
Cy5-PEG2-exo-BCN exerts its effects through its ability to participate in click chemistry reactions, forming stable triazoles with azide-bearing molecules. The molecular targets include azide groups, and the pathways involved are related to the formation of triazole rings without the need for catalysts .
Comparison with Similar Compounds
Properties
Molecular Formula |
C49H65ClN4O5 |
---|---|
Molecular Weight |
825.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H64N4O5.ClH/c1-48(2)40-22-15-17-24-42(40)52(5)44(48)26-12-8-13-27-45-49(3,4)41-23-16-18-25-43(41)53(45)31-19-9-14-28-46(54)50-29-32-56-34-35-57-33-30-51-47(55)58-36-39-37-20-10-6-7-11-21-38(37)39;/h8,12-13,15-18,22-27,37-39H,9-11,14,19-21,28-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?; |
InChI Key |
BZWLYGZSPZUPID-QZYPJSSZSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.